molecular formula C6H3Cl2N3 B1295403 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile CAS No. 63155-43-1

2-(4,6-Dichloropyrimidin-2-yl)acetonitrile

Cat. No. B1295403
CAS RN: 63155-43-1
M. Wt: 188.01 g/mol
InChI Key: VUULABSLYIJIKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,6-Dichloropyrimidin-2-yl)acetonitrile is a chemical compound that is part of the pyrimidine family, which are heterocyclic aromatic organic compounds. Pyrimidines are important in various biological processes and are also used in the synthesis of pharmaceuticals and agrochemicals. The dichloropyrimidinyl group attached to an acetonitrile moiety suggests that this compound could serve as an intermediate in the synthesis of more complex molecules, potentially with biological activity.

Synthesis Analysis

The synthesis of 2-(4,6-dimethoxypyrimidin-2-yl)acetonitrile involves the use of tert-butyl 2-cyano-2-(4,6-dimethoxypyrimidin-2-yl) acetate as a starting material and para-toluenesulfonic acid as a catalyst in a decarboxylation reaction. The optimal conditions for this reaction include a molar ratio of 1:0.08 for the starting material to catalyst, a reaction temperature of 100°C, and a reaction time of 2 hours, resulting in a yield above 90% . This synthesis is an example of how pyrimidine derivatives can be efficiently produced using catalytic methods.

Molecular Structure Analysis

The molecular structure of 2-(4,6-dimethoxypyrimidin-2-yl)acetonitrile and its derivatives has been confirmed using various analytical techniques such as IR, 1H NMR, and 13C NMR . These techniques provide detailed information about the molecular framework and the substitution pattern on the pyrimidine ring, which is crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Pyrimidine derivatives, including those with a dichloropyrimidinyl group, are known to participate in various chemical reactions. For instance, they can form proton transfer complexes with other compounds, as demonstrated by the reaction between 2-amino-4-methoxy-6-methyl-pyrimidine and 2,6-dichloro-4-nitrophenol in acetonitrile . Additionally, pyrimidine derivatives can undergo ring transformation reactions to yield a variety of structurally diverse compounds, which is a testament to their versatility in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4,6-dichloropyrimidin-2-yl)acetonitrile derivatives are influenced by the substituents on the pyrimidine ring. These properties can be tailored by modifying the substituents, which can affect the solubility, stability, and reactivity of the compounds. The presence of electron-withdrawing groups such as the nitrile and dichloro groups can increase the acidity of the hydrogen atoms on the pyrimidine ring, which in turn can affect the compound's ability to form hydrogen bonds and its behavior in proton transfer reactions .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Arylpyrazino Pyrimidines : A series of arylpyrazino pyrimidines and aryl/heteroaryl tethered pyrimidin-4-yl acetonitriles were synthesized using 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile derivatives. This demonstrates its use in facilitating diverse chemical transformations (Pratap et al., 2007).

  • Development of Novel Compounds : The compound has been used in the synthesis of unique derivatives such as 2-(4,6-dimethoxypyrimidin-2-yl) acetonitrile, showcasing its role in creating new chemical entities (Jin Dong-yuan, 2010).

  • Crystal Structures and Molecular Interactions : Studies on cyanoacetylation of pyrimidines using derivatives of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile have provided insights into hydrogen-bonded aggregation and molecular constitution (Trilleras et al., 2008).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-(4,6-dichloropyrimidin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-3-5(8)11-6(10-4)1-2-9/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUULABSLYIJIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40280607
Record name 2-(4,6-dichloropyrimidin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,6-Dichloropyrimidin-2-yl)acetonitrile

CAS RN

63155-43-1
Record name 63155-43-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17578
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4,6-dichloropyrimidin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,6-Dichloropyrimidin-2-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(4,6-Dichloropyrimidin-2-yl)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-(4,6-Dichloropyrimidin-2-yl)acetonitrile
Reactant of Route 4
Reactant of Route 4
2-(4,6-Dichloropyrimidin-2-yl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(4,6-Dichloropyrimidin-2-yl)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-(4,6-Dichloropyrimidin-2-yl)acetonitrile

Citations

For This Compound
1
Citations
P Waring - 1977 - search.proquest.com
In order to examine substituent effects on reactivities of groups attached by a side chain to the pyrimidine ring, two classes of appropriate compound have been synthesized and …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.